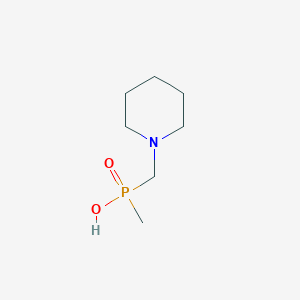
Methyl(piperidin-1-ylmethyl)phosphinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(piperidin-1-ylmethyl)phosphinic acid is an organophosphorus compound with the molecular formula C7H16NO2P This compound features a piperidine ring, a methyl group, and a phosphinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(piperidin-1-ylmethyl)phosphinic acid typically involves the reaction of piperidine with methylphosphinic acid. One common method is the Kabachnik-Fields reaction, which involves the condensation of an amine, an aldehyde, and a phosphinic acid derivative . The reaction conditions often include the use of a solvent such as water or an organic solvent, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl(piperidin-1-ylmethyl)phosphinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphinic acid moiety to a phosphine.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphonic acids, while reduction can produce phosphines. Substitution reactions can introduce various functional groups onto the piperidine ring .
Scientific Research Applications
Methyl(piperidin-1-ylmethyl)phosphinic acid has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: The compound is used in the development of flame retardants and other specialty chemicals
Mechanism of Action
The mechanism of action of Methyl(piperidin-1-ylmethyl)phosphinic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphinic acid moiety can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can occur through competitive binding at the active site of the enzyme, thereby blocking the enzyme’s activity .
Comparison with Similar Compounds
Similar Compounds
Phosphonic acids: These compounds have a similar structure but with a different oxidation state of phosphorus.
Phosphinates: These are closely related compounds with similar chemical properties and reactivity.
Piperidine derivatives: Compounds containing the piperidine ring but with different functional groups attached.
Uniqueness
Methyl(piperidin-1-ylmethyl)phosphinic acid is unique due to the combination of the piperidine ring and the phosphinic acid moiety. This combination imparts specific chemical reactivity and biological activity that is not observed in other similar compounds. The presence of the piperidine ring enhances the compound’s ability to interact with biological targets, making it a valuable scaffold for drug development .
Properties
Molecular Formula |
C7H16NO2P |
|---|---|
Molecular Weight |
177.18 g/mol |
IUPAC Name |
methyl(piperidin-1-ylmethyl)phosphinic acid |
InChI |
InChI=1S/C7H16NO2P/c1-11(9,10)7-8-5-3-2-4-6-8/h2-7H2,1H3,(H,9,10) |
InChI Key |
QLNSRCBIQPWSOI-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(CN1CCCCC1)O |
solubility |
24.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















